molecular formula C16H14O4 B590161 (4-methylphenyl) 2-acetyloxybenzoate CAS No. 52602-10-5

(4-methylphenyl) 2-acetyloxybenzoate

Cat. No.: B590161
CAS No.: 52602-10-5
M. Wt: 270.284
InChI Key: OVCAYJKPOSDRMV-UHFFFAOYSA-N
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Description

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester is a biochemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 . It appears as a white solid .


Molecular Structure Analysis

The molecular structure of 2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester consists of a benzoic acid moiety acetylated at the 2-position and esterified with a 4-methylphenyl group . The exact mass of the molecule is 270.08900 .


Physical and Chemical Properties Analysis

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester is a white solid . It has a molecular weight of 270.28 and a molecular formula of C16H14O4 . It has 4 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid Prodrugs

A series of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, including 2-(acetyloxy)benzoic acid 4-methylphenyl ester, have been synthesized. These compounds are evaluated as ASA prodrugs, offering potential for clinical applications due to their water solubility, stability in acid solutions, and ability to release acetylsalicylic acid in human serum. These prodrugs demonstrate anti-inflammatory activities similar to ASA and possess lower gastrotoxicity, making them candidates for further investigation in clinical settings (Rolando et al., 2013).

Nitric Oxide Regulation in Immune Cells

The derivative 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester (NCX-4016) is a NO-releasing aspirin derivative. This compound affects immune cell bioenergetics, demonstrating an ability to inhibit cell respiration and reduce ATP levels in lymphocytes and monocytes. This leads to a reversible inhibition of cell proliferation and cytokine secretion, suggesting a potential immunomodulatory function (Fiorucci et al., 2004).

Synthesis of Novel Amino Acid Ester Derivatives

A study involving the synthesis of novel α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, utilized 2-(acetyloxy)benzoic acid 4-methylphenyl ester. These compounds were characterized for their purity and yield, indicating potential applications in chemical synthesis and pharmaceutical research (El‐Faham et al., 2013).

Antibacterial and Enzyme Inhibition Studies

Hydrazone derivatives bearing 1,3,4-oxadiazole, synthesized from 4-methyl/hydroxy benzoic acids, which include 2-(acetyloxy)benzoic acid 4-methylphenyl ester, were investigated for antibacterial and lipoxygenase enzyme inhibition activities. These studies suggest potential applications in the development of antibacterial agents and enzyme inhibitors (Rasool et al., 2015).

Mechanism of Action

Target of Action

2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound inhibits the activity of COX enzymes by acetylating a serine residue in the active site. This acetylation prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The ester linkage in the compound allows for a more controlled release of the active acetyl group, enhancing its efficacy.

Biochemical Pathways

By inhibiting COX enzymes, 2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester disrupts the prostaglandin synthesis pathway. This leads to a decrease in the production of pro-inflammatory prostaglandins (such as PGE2) and thromboxanes, which are involved in platelet aggregation . The downstream effects include reduced inflammation, pain, and fever.

Pharmacokinetics

The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed in the gastrointestinal tract and undergoes hydrolysis to release the active acetyl group. The compound is distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys . These properties contribute to its high bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to a significant reduction in the synthesis of pro-inflammatory mediators. This results in decreased inflammation, pain, and fever at the cellular level . The compound’s action also helps in reducing platelet aggregation, which can be beneficial in preventing thrombotic events.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2-(Acetyloxy)benzoic Acid 4-Methylphenyl Ester. For instance, acidic environments can enhance the hydrolysis of the ester linkage, leading to a quicker release of the active acetyl group . Additionally, the presence of other drugs that affect liver enzymes can alter the metabolism and clearance of the compound, impacting its overall efficacy.

Properties

IUPAC Name

(4-methylphenyl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-7-9-13(10-8-11)20-16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCAYJKPOSDRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746917
Record name 4-Methylphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-10-5
Record name 4-Methylphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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